

Methyl Adipate: A Sustainable Solvent for Pharmaceutical Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl adipate

Cat. No.: B8814857

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pharmaceutical industry is increasingly prioritizing green chemistry principles to minimize environmental impact and enhance the sustainability of drug manufacturing.[1][2] Solvents are a major contributor to waste in pharmaceutical processes, often accounting for 80-90% of the total mass used.[1] This has spurred significant interest in identifying and characterizing sustainable solvent alternatives. **Methyl adipate**, encompassing both monomethyl adipate (MMA) and dimethyl adipate (DMA), presents a promising option due to its favorable environmental, health, and safety profile.[3][4] This technical guide provides a comprehensive overview of **methyl adipate** as a sustainable solvent, including its physicochemical properties, synthesis, applications in drug development, safety and toxicology, and relevant experimental protocols.

Physicochemical and Toxicological Properties

A clear understanding of a solvent's properties is crucial for its effective application. The following tables summarize the key physicochemical and toxicological data for monomethyl adipate and dimethyl adipate.

Table 1: Physicochemical Properties of **Methyl Adipate**

Property	Monomethyl Adipate (MMA)	Dimethyl Adipate (DMA)	Reference(s)
CAS Number	627-91-8	627-93-0	[5]
Molecular Formula	C ₇ H ₁₂ O ₄	C ₈ H ₁₄ O ₄	[5]
Molecular Weight	160.17 g/mol	174.19 g/mol	[5]
Appearance	Clear colorless liquid	Colorless oily liquid	[5]
Boiling Point	162 °C @ 10 mmHg	109-110 °C @ 14 mmHg	
Melting Point	7-9 °C	8 °C	
Density	1.081 g/mL @ 25 °C	1.062 g/mL @ 20 °C	
Flash Point	>110 °C	107 °C	[4]
Vapor Pressure	-	0.06 mmHg @ 20 °C	
Water Solubility	Miscible	Sparingly soluble	[4][6]
logP (o/w)	-	1.03	[7]

Table 2: Toxicological Profile of **Methyl Adipate**

Endpoint	Monomethyl Adipate (MMA)	Dimethyl Adipate (DMA)	Reference(s)
Acute Oral Toxicity (LD ₅₀)	No data available	est. 1800 mg/kg (rat, i.p.)	[5] [8]
Skin Irritation	No data available	Slight or mild, transient irritation	[3]
Eye Irritation	No data available	Very mild, temporary irritation and redness	[3]
Carcinogenicity	No data available	Does not appear to present a substantial carcinogenic risk	[9]
Biodegradability	Readily biodegradable	Readily biodegradable	[4] [10]

Synthesis of Methyl Adipate

The primary industrial method for producing **methyl adipate** is the esterification of adipic acid with methanol.[\[5\]](#)[\[8\]](#) This reaction can be catalyzed by various acids, including solid acid catalysts which offer a greener alternative to traditional mineral acids by simplifying catalyst separation and reducing corrosive waste streams.[\[5\]](#)

Experimental Protocol: Synthesis of Dimethyl Adipate via Continuous Esterification

This protocol describes a continuous process for the synthesis of **dimethyl adipate**, which can improve efficiency and reduce waste compared to batch processes.[\[11\]](#)

Materials:

- Adipic acid
- Methanol
- Solid acid catalyst (e.g., Amberlyst 15)

- Raw materials mix jar with stirring
- Fresh feed pump
- Tubular reactor with an inner member
- Methanol tank
- Pressurizing valve
- Catalytic rectifying tower
- Esterification feed pump
- Methanol vaporizer
- Coil heat exchanger
- Methanol tundish
- Condensing surface

Procedure:

- Adipic acid and methanol are mixed in the raw materials mix jar without a catalyst.
- The mixture is pumped into a tubular reactor for pre-esterification at a temperature of 90-180 °C and a pressure of 0.05-3 MPa. The residence time in the reactor is 0.2-6 hours.
- The pre-esterification product is then fed to the upper part of a continuous catalytic rectifying tower.
- Dried methanol is vaporized and fed into the lower part of the catalytic rectifying tower.
- The pre-esterification product and methanol vapor come into countercurrent contact within the tower, where the esterification reaction proceeds.
- **Dimethyl adipate** is discharged from the bottom of the tower and can be further purified by rectification.

- The methanol-water vapor from the top of the tower is condensed, and the methanol is recovered and recycled after dehydration.

Methyl Adipate as a Sustainable Solvent in Drug Development

Dimethyl adipate is recognized as a green solvent due to its low toxicity, high boiling point, low vapor pressure, and ready biodegradability.^{[4][12]} These properties make it an attractive alternative to more hazardous solvents commonly used in the pharmaceutical industry.

Green Chemistry Metrics

While specific Process Mass Intensity (PMI) or E-factor values for processes using **methyl adipate** as a solvent are not widely published, its favorable properties suggest a significant potential for improving the greenness of pharmaceutical manufacturing.^{[13][14][15]} The use of a biodegradable, low-toxicity solvent like DMA can substantially reduce the environmental impact of a process, particularly in large-scale operations where solvent use is a major contributor to the overall mass intensity.^[16]

Applications in Active Pharmaceutical Ingredient (API) Purification

Recent studies have explored the use of **dimethyl adipate** in solvent blends for the purification of APIs via column chromatography, as a potential replacement for chlorinated solvents like dichloromethane (DCM).^{[1][2][17]}

This protocol outlines a general procedure for evaluating a heptane/**dimethyl adipate** solvent system for the purification of an API using thin-layer chromatography (TLC) and column chromatography.

Materials:

- Active Pharmaceutical Ingredient (API)
- Heptane
- **Dimethyl adipate** (DMA)

- Silica gel TLC plates
- Glass column for chromatography
- Silica gel for column packing
- Elution chambers
- UV lamp for visualization

Procedure:

A. Thin-Layer Chromatography (TLC) Evaluation:

- Prepare a series of solvent blends with varying ratios of heptane and **dimethyl adipate**.
- Dissolve the API in a suitable solvent to prepare a spotting solution.
- Spot the API solution onto the baseline of the silica gel TLC plates.
- Develop the TLC plates in elution chambers containing the different heptane/DMA solvent blends.
- After development, visualize the spots under a UV lamp and calculate the retardation factor (R_f) for each solvent blend.
- Identify the solvent composition that provides the optimal separation of the API from its impurities (typically an R_f value between 0.2 and 0.4 for the API).

B. Column Chromatography Purification:

- Pack a glass column with silica gel using a slurry method with heptane.
- Load the crude API onto the top of the silica gel bed.
- Elute the column with the optimized heptane/DMA solvent blend identified from the TLC evaluation.
- Collect fractions of the eluate.

- Analyze the collected fractions by TLC or another appropriate analytical method to identify the fractions containing the purified API.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified API.

Metabolic and Toxicological Pathways

Understanding the metabolic fate and toxicological mechanisms of a solvent is crucial for assessing its safety.

Metabolic Pathway of Adipic Acid Esters

Adipic acid esters, such as **dimethyl adipate**, are metabolized in the body through hydrolysis. [18] The ester linkages are cleaved by esterase enzymes, initially forming the monomethyl ester and then adipic acid. [18] Adipic acid is a naturally occurring dicarboxylic acid and can be further metabolized through pathways similar to those for endogenous organic acids. [19]



[Click to download full resolution via product page](#)

Metabolic breakdown of **dimethyl adipate**.

Toxicological Considerations

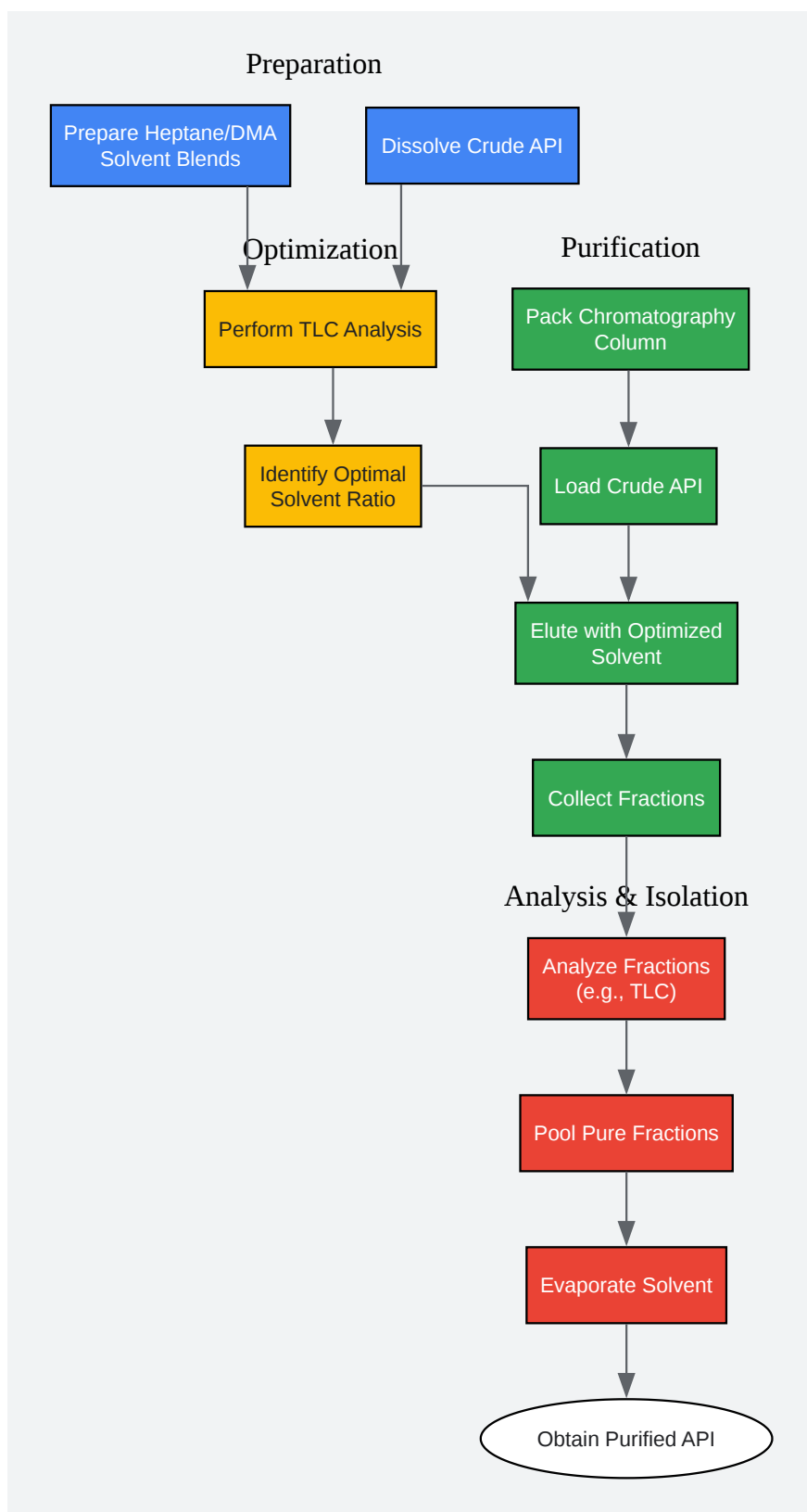
Esters of adipic acid generally exhibit low acute toxicity. [5][8] The available data for **dimethyl adipate** indicate a low hazard potential. [20] However, as with any chemical, appropriate handling procedures and personal protective equipment should be used to minimize exposure. [3]

Experimental Workflows

Visualizing experimental workflows can aid in the understanding and implementation of protocols.

Workflow for API Purification using Dimethyl Adipate

The following diagram illustrates a typical workflow for the purification of an Active Pharmaceutical Ingredient (API) using a solvent system containing **dimethyl adipate**.



[Click to download full resolution via product page](#)

Workflow for API purification.

Conclusion

Methyl adipate, particularly **dimethyl adipate**, demonstrates significant potential as a sustainable solvent for various applications within the pharmaceutical industry. Its favorable safety profile, biodegradability, and effectiveness as a solvent make it a viable alternative to traditional, more hazardous organic solvents. Further research into its application in a wider range of pharmaceutical processes, along with quantitative assessments of its green chemistry metrics in these applications, will be crucial for its broader adoption. By embracing such greener alternatives, the pharmaceutical industry can continue to innovate while minimizing its environmental footprint.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jrhesco.com [jrhesco.com]
- 4. innospk.com [innospk.com]
- 5. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Dimethyladipate | C₈H₁₄O₄ | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dimethyl Adipate Supplier | 627-93-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 11. CN102442905A - Method for preparing dimethyl adipate by continuous esterification - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]
- 13. Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 16. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enzyme-Mediated Enantioselective Hydrolysis of Aliphatic Dicarboxylic Acid Diesters [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Methyl Adipate: A Sustainable Solvent for Pharmaceutical Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8814857#exploring-methyl-adipate-as-a-sustainable-solvent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com